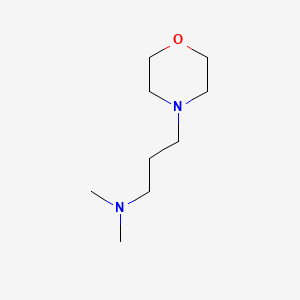

N,N-Dimethyl-4-morpholinepropylamine

描述

Contextualization of Morpholine-Containing Amines in Chemical Science

Morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group, is a versatile building block in organic synthesis. wikipedia.orgchemicalbook.com Its derivatives are integral to the development of various pharmaceuticals, including antibiotics and anticancer agents, as well as being used as corrosion inhibitors and in the synthesis of dyes and agricultural chemicals. chemicalbook.come3s-conferences.orgchemicalbook.com The morpholine moiety is often introduced to enhance the physicochemical and metabolic properties of bioactive molecules. nih.gov The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, which influences its basicity and nucleophilicity compared to similar secondary amines like piperidine. wikipedia.orgchemicalbook.com

Fundamental Role of Tertiary Amines in Organic Synthesis and Materials Science

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are a crucial class of organic compounds. fiveable.mewikipedia.org They serve as important catalysts in a multitude of organic reactions, including alkylation and acylation, due to their nucleophilic nature. fiveable.me Unlike primary and secondary amines, tertiary amines cannot form hydrogen bonds with themselves, which affects their physical properties such as boiling point and solubility. fiveable.me In materials science, tertiary amines are utilized as curing agents for resins and as accelerators in polymerization processes. epa.gov Their ability to act as bases and nucleophiles makes them indispensable in the synthesis of complex organic molecules and functional materials. fiveable.mechemrxiv.org

Current Research Landscape and Scholarly Significance of the Compound

N,N-Dimethyl-4-morpholinepropylamine, with its distinct molecular architecture, is a subject of ongoing research. The compound possesses a morpholine ring connected to a propylamine (B44156) chain with an N,N-dimethyl substitution. This structure provides both hydrogen bonding capabilities through the morpholine oxygen and enhanced nucleophilicity from the dimethylamino group.

Recent studies have explored its potential in various applications. For instance, it has been investigated as a precursor in the synthesis of G-quadruplex DNA stabilizers, which have potential as anticancer agents. Additionally, it serves as a building block for creating analogs of antidepressant medications. The reactivity of the compound is diverse; it can undergo oxidation to form N-oxide derivatives and alkylation to produce quaternary ammonium (B1175870) salts. Furthermore, it can act as a bidentate ligand, forming complexes with transition metals like copper(II) and palladium(II).

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| Boiling Point | 224 °C |

| Density | 0.941 - 0.987 g/mL at 25°C |

| Water Solubility | 1000 g/L |

| logP | -1.076 |

| This table is interactive and can be sorted by clicking on the headers. |

Synonyms for this compound cymitquimica.com

| Synonym |

| 4-Morpholinepropanamine, N,N-dimethyl- |

| Morpholine, 4-(3-dimethylaminopropyl)- |

| N,N-Dimethyl-4-morpholinepropanamine |

| N,N-dimethyl-3-(4-morpholine)propylamine |

| N,N-dimethyl-3-(morpholin-4-yl)propan-1-amine |

| This table is interactive and can be sorted by clicking on the headers. |

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVGPTWDVHNCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978061 | |

| Record name | N,N-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62478-44-8 | |

| Record name | N,N-Dimethyl-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62478-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-morpholinepropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062478448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-morpholinepropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for N,N-Dimethyl-4-morpholinepropylamine and Analogues

The most established industrial synthesis of this compound is a multi-step process that begins with readily available starting materials. The primary route involves the initial formation of a C-N bond through cyanoethylation, followed by reduction and methylation of the resulting intermediate.

A common pathway begins with the reaction of morpholine (B109124) with acrylonitrile (B1666552) to produce 3-morpholinopropionitrile. google.com This intermediate is then subjected to a hydrogenation reaction to reduce the nitrile group to a primary amine, yielding N-(3-aminopropyl)morpholine. google.com The final step involves the dimethylation of this primary amine to afford the target compound, this compound. This methylation can be achieved through various methods, including reductive amination with formaldehyde (B43269). google.comresearchgate.net

Amination, particularly reductive amination, is a cornerstone of amine synthesis and is central to the production of this compound. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to a more substituted amine. masterorganicchemistry.comyoutube.com

In the synthesis of the title compound, after the initial hydrogenation of 3-morpholinopropionitrile to N-(3-aminopropyl)morpholine, the resulting primary amine can be dimethylated. The Eschweiler-Clarke reaction is a classic example of this transformation, using formaldehyde as the source of the methyl groups and formic acid as the reducing agent. youtube.com

Alternatively, a one-pot process can be employed to convert the nitrile intermediate directly to the dimethylated amine. This involves the hydrogenation of the nitrile group in the presence of a methylating agent, such as formaldehyde. google.com This method combines the hydrogenation and reductive amination steps, offering a more streamlined approach. The reaction proceeds through the formation of the primary amine, which then reacts with formaldehyde to form an iminium ion that is subsequently reduced under the hydrogenation conditions to yield the final tertiary amine. google.comyoutube.com

Nucleophilic substitution is a fundamental reaction class for constructing the C-N bonds found in amines. In the synthesis of morpholine-containing analogues, the nitrogen atom of the morpholine ring acts as a nucleophile. For instance, new morpholine derivatives can be synthesized by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine. researchgate.net The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the ethyl chloroacetate. researchgate.net

The initial step in the synthesis of this compound, the reaction between morpholine and acrylonitrile, is a nucleophilic conjugate addition (a Michael reaction), where the morpholine nitrogen attacks the β-carbon of the α,β-unsaturated nitrile. google.com While direct alkylation of amines with alkyl halides is a classic nucleophilic substitution (Sₙ2) reaction, it is often difficult to control, frequently leading to over-alkylation and mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This lack of selectivity makes methods like reductive amination preferable for producing specific amine products. masterorganicchemistry.com

Catalysis is indispensable for the efficient and selective production of amines. The hydrogenation of the nitrile group in 3-morpholinopropionitrile is a critical catalytic step. Various catalysts are employed for this transformation. One patented method utilizes a cobalt metal catalyst for the hydrogenation in an ammonia (B1221849) solution under pressure. google.com

Palladium on carbon (Pd/C) is another widely used and effective catalyst for the heterogeneous catalytic hydrogenation of nitriles to primary amines. nih.govrsc.org These reactions are typically carried out under hydrogen pressure. For the N-alkylation of morpholine with alcohols to produce analogues like N-methylmorpholine, mixed-metal oxide catalysts such as CuO–NiO/γ–Al2O3 have proven effective in gas-phase reactions. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity.

| Reaction Type | Catalyst | Substrates | Conditions | Product(s) | Yield/Selectivity | Reference |

| Nitrile Hydrogenation | Cobalt Metal | 3-Morpholinopropionitrile | 130-150 °C, 3-4 MPa H₂, Ammoniacal Liquor | N-(3-aminopropyl)morpholine | Not specified | google.com |

| Nitrile Hydrogenation | Pd/C | 3-Phenylpropionitrile (analogue) | 30–80 °C, 6 bar H₂, Acidic Additives | 3-Phenylpropylamine | Up to 48% selectivity | nih.gov |

| N-Alkylation | CuO–NiO/γ–Al₂O₃ | Morpholine, Methanol (B129727) | 220 °C, 0.9 MPa, Gas Phase | N-Methylmorpholine | 95.3% conversion, 93.8% selectivity | researchgate.net |

| Reductive Amination | Pd/C | Nitrile, Formaldehyde | 60 °C, 12 bar H₂ | N,N-dimethyl amine | Not specified | google.com |

Functionalization and Derivatization Approaches for Structural Modification

The structure of this compound contains two distinct amine functionalities—a tertiary alkylamine and a secondary amine incorporated within a morpholine ring—both of which can be sites for chemical modification.

The tertiary dimethylamino group is a key reactive site. It can undergo oxidation to form the corresponding N-oxide derivative. The oxidation of analogous compounds, such as N,N-dimethylbenzylamine, can be achieved using various oxidizing agents. rsc.org These N-oxides are intermediates in reactions like the Polonovski reaction, which occurs upon treatment with acetic anhydride. rsc.org

Furthermore, the lone pair of electrons on the tertiary nitrogen allows it to act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. rsc.org This quaternization reaction converts the neutral amine into a positively charged ammonium compound, significantly altering its chemical properties. The synthesis of N,N-dimethyl-substituted products from the reaction of anilines with methyl iodide in the presence of a base is a well-documented transformation. asianpubs.org While specific derivatization of this compound is not extensively detailed, these fundamental reactions of tertiary amines represent the primary approaches for its structural modification.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of amines aims to reduce waste, avoid toxic reagents, and improve energy efficiency. Key areas of development include the use of safer reagents and the utilization of renewable feedstocks like carbon dioxide.

A significant advancement in green chemistry is the use of carbon dioxide (CO₂) as a C1 feedstock for methylation reactions. Instead of traditional, often toxic, methylating agents like methyl halides or dimethyl sulfate (B86663), CO₂ offers a non-toxic, abundant, and renewable alternative. The reductive functionalization of CO₂ in the presence of an amine and a reducing agent (such as hydrosilanes, hydroboranes, or H₂) can produce methylated amines.

This transformation is highly relevant to the final step in the synthesis of this compound, where a primary or secondary amine is converted to a tertiary dimethylamine (B145610). Amide-promoted protocols have been developed for the reductive functionalization of CO₂ with secondary amines using phenylsilane (B129415) as a reductant, successfully yielding methylamines with high efficiency under atmospheric pressure of CO₂. This method represents a potential green route for the methylation step in the synthesis of the title compound and its analogues.

Another green approach to methylation involves the use of dimethyl carbonate (DMC) as a methylating agent. DMC is considered a green reagent due to its low toxicity and the fact that it breaks down into methanol and CO₂. The N-methylation of morpholine using dimethyl carbonate can proceed without a catalyst, as morpholine itself can act as a base, to produce N-methylmorpholine in high yield (83%). This provides a greener pathway for synthesizing N-alkylated morpholine analogues compared to conventional methods using alkyl halides.

Exploration of Bio-based and Renewable Feedstocks

The imperative to transition from a fossil-fuel-dependent chemical industry to a more sustainable and circular economy has spurred significant research into the utilization of bio-based and renewable feedstocks for chemical synthesis. The production of this compound, a compound with diverse industrial applications, is a candidate for such a green transition. While a direct, one-pot synthesis from biomass has not been established, a comprehensive examination of its constituent parts—the morpholine ring and the N,N-dimethylpropylamine side chain—reveals plausible and scientifically supported pathways originating from renewable resources. This section explores the synthetic strategies for producing the key precursors of this compound from bio-based feedstocks, thereby outlining a potential roadmap for its renewable production.

The conventional synthesis of this compound typically involves the reaction of morpholine with acrylonitrile, followed by the reduction of the resulting nitrile and subsequent methylation. By dissecting this established route, we can identify key intermediates for which bio-based production methods are being actively developed. These include morpholine, acrylonitrile, and the components of the N,N-dimethylpropylamine moiety.

Bio-based Routes to Morpholine

The primary precursor to morpholine is diethanolamine (B148213) (DEA). Traditionally derived from petrochemical sources, recent innovations have demonstrated the feasibility of producing DEA from renewable feedstocks. A patented process describes the production of monoethanolamine and diethanolamine from sugars. google.com This process involves the pyrolysis of sugars to generate a mixture of low-molecular-weight carbonyl compounds, including glycolaldehyde. google.com This mixture then undergoes reductive amination in the presence of an aminating agent and hydrogen with a suitable catalyst to yield ethanolamines, including DEA. google.com

Once bio-based diethanolamine is obtained, its cyclization to morpholine can be achieved through established chemical methods. The dehydration of diethanolamine is a well-known industrial process. For instance, heating diethanolamine hydrochloride drives off water to form morpholine hydrochloride, which can then be neutralized to yield morpholine. youtube.com Another method involves the dehydration of diethanolamine using oleum. google.com The application of these conventional cyclization techniques to bio-derived diethanolamine presents a viable pathway to bio-based morpholine. A study details the synthesis of morpholine from diethanolamine using hydrochloric acid, achieving yields of 35-50% after purification. youtube.com Another patented process describes the use of a gamma-alumina-supported catalyst with active components like zirconium oxide and titanium sulfate for the gas-phase catalytic dehydration of diethanolamine to morpholine. google.com

Bio-based Production of Acrylonitrile

Acrylonitrile is a critical building block in the conventional synthesis of the propylamine (B44156) side chain. Encouragingly, significant progress has been made in producing acrylonitrile from renewable resources, particularly from glycerol (B35011), a co-product of biodiesel production. mdpi.comresearchgate.netresearchgate.netrwth-aachen.de The process typically involves the dehydration of glycerol to acrolein, which is then subjected to ammoxidation in the presence of ammonia and oxygen over a suitable catalyst to produce acrylonitrile. mdpi.comrwth-aachen.de

Several research groups and companies have been active in this area. For example, a tandem reactor system coupling the dehydration of glycerol over a WO3/TiO2 catalyst with the ammoxidation of the resulting acrolein over Sb-Fe-O catalysts has been shown to achieve an acrylonitrile yield of up to 40% based on glycerol. researchgate.netrwth-aachen.de Another approach utilizes a VSbNbO/Al2O3 catalyst for the direct amino-oxidation of glycerol, yielding acrylonitrile with a selectivity of 58% at an 83% conversion rate. mdpi.com

Bio-based Pathways to the N,N-Dimethyl-1,3-propanediamine Moiety

The N,N-dimethylpropylamine side chain can be conceptually derived from bio-based 1,3-propanediol (B51772) (1,3-PDO). The biological production of 1,3-PDO from renewable feedstocks like glycerol and glucose is a well-established industrial process. rsc.orgnih.govresearchgate.net The conversion of this bio-derived diol to the corresponding diamine is a key step. Research has shown that the amination of 1,3-propanediol can be achieved using various catalytic systems. For instance, the use of a Cp*Ir(III) N-heterocyclic carbene complex has been shown to catalyze the amination of 1,3-propanediol, with the product distribution being tunable by adjusting the reactant ratios. researchgate.net At higher amine concentrations, the formation of 1,3-diaminopropane (B46017) is favored. researchgate.net

The subsequent step of converting bio-based 1,3-diaminopropane to N,N-dimethyl-1,3-propanediamine would involve methylation. While direct bio-methylation of this specific diamine is not extensively documented, the catalytic N-methylation of amines is a common industrial practice. The use of methanol, which can be produced from biogas or other renewable sources, as a methylating agent in the presence of a suitable catalyst represents a plausible green route.

Alternatively, the synthesis of N,N-dimethyl-1,3-propanediamine can be achieved through the reaction of a bio-based acrylonitrile with dimethylamine. The production of dimethylamine can be approached from renewable resources, for instance, through the catalytic reaction of bio-methanol with ammonia. sciencemadness.org Furthermore, the microbial formation of dimethylamine from trimethylamine, which is found in various biological systems, has been observed in soil. nih.gov While the direct industrial-scale bio-production of dimethylamine is an area for further development, the use of bio-derived methanol presents a near-term renewable pathway.

The reaction of bio-acrylonitrile with dimethylamine would produce N,N-dimethylaminopropionitrile, which can then be hydrogenated to yield N,N-dimethyl-1,3-propanediamine. This hydrogenation step is a standard industrial process, often employing catalysts like Raney nickel. cetjournal.itgoogle.comresearchgate.net

The following tables summarize the key research findings for the bio-based synthesis of the precursors to this compound.

Table 1: Research Findings on Bio-based Acrylonitrile Production

| Feedstock | Catalyst | Reaction Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Glycerol | VSbNbO/Al2O3 | 400 °C, presence of NH3 and O2 | 58% selectivity to acrylonitrile at 83% glycerol conversion. | mdpi.com |

Table 2: Research Findings on Bio-based Precursors for the Amine Moiety

| Target Molecule | Bio-based Feedstock | Reaction/Catalyst | Key Findings | Reference(s) |

|---|---|---|---|---|

| Diethanolamine | Sugars | Pyrolysis followed by reductive amination | Patented process for production from sugar-derived glycolaldehyde. | google.com |

| Morpholine | Diethanolamine | Dehydration with HCl or oleum; catalytic dehydration over γ-Al2O3 supported catalyst | Established methods for cyclization. Yields of 35-50% with HCl. | youtube.comgoogle.comgoogle.com |

| 1,3-Diaminopropane | 1,3-Propanediol | Amination with Cp*Ir(III) N-heterocyclic carbene complex | Product composition tunable; favors diamine at high amine concentration. | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Morpholine | |

| Acrylonitrile | |

| Diethanolamine | |

| N,N-Dimethyl-1,3-propanediamine | |

| Glycerol | |

| Acrolein | |

| 1,3-Propanediol | |

| Glycolaldehyde | |

| Monoethanolamine | |

| Diethanolamine hydrochloride | |

| Morpholine hydrochloride | |

| Oleum | |

| Ammonia | |

| Oxygen | |

| Hydrogen | |

| Methanol | |

| Trimethylamine | |

| N,N-Dimethylaminopropionitrile | |

| Raney nickel | |

| Zirconium oxide | |

| Titanium sulfate | |

| Gamma-alumina | |

| Cp*Ir(III) N-heterocyclic carbene | |

| WO3/TiO2 | |

| Sb-Fe-O |

Catalytic Applications in Polymer Chemistry

Polyurethane (PU) Systems

In the production of polyurethane materials, especially foams, two primary chemical reactions must occur concurrently and at controlled rates: the gelling reaction and the blowing reaction. The gelling reaction involves the condensation polymerization of a polyol with a polyisocyanate to form the main urethane (B1682113) polymer backbone. l-i.co.uk Simultaneously, the blowing reaction, which occurs if water is present in the formulation, is the reaction between the isocyanate and water. This process forms an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, the latter of which acts as the blowing agent to expand the polymer matrix and create the foam structure. l-i.co.uk

Tertiary amine catalysts, including N,N-Dimethyl-4-morpholinepropylamine, are essential additives that accelerate both the gelling and blowing reactions. researchgate.net The effectiveness and selectivity of a given amine catalyst in promoting one reaction over the other is a critical factor in foam production. googleapis.com A catalyst that strongly favors the gelling reaction is known as a "gelling catalyst," while one that preferentially accelerates the water-isocyanate reaction is a "blowing catalyst." The chemical structure of the amine catalyst dictates this balance. While some catalysts are highly selective, many, including morpholine (B109124) derivatives, provide a degree of catalysis for both reactions, allowing them to function as versatile components in a catalyst package. The ability to influence both network formation and foam expansion makes them crucial for achieving desired physical properties in the final polyurethane product.

The proposed catalytic cycle begins with the amine catalyst activating the polyol by forming a hydrogen-bonded complex. This interaction increases the nucleophilicity of the polyol's hydroxyl group, preparing it to attack the electrophilic carbon of the isocyanate group. The reaction then proceeds through a zwitterionic intermediate. nih.govresearchgate.net This multi-step mechanism, which involves the formation and separation of intermediate complexes, creates a lower-energy pathway for the reaction to follow, thereby dramatically increasing the rate of urethane formation. nih.gov Theoretical studies on morpholine and 4-methylmorpholine (B44366) have demonstrated that structural differences and the resulting electronic properties, such as proton affinity, directly impact the activation energy and catalytic effectiveness. researchgate.netresearchgate.net

The acceleration of the urethane reaction by this compound has a direct and profound influence on the reaction kinetics and the ultimate physical properties of the resulting polymer.

In industrial polyurethane applications, the speed of the reaction is critical for manufacturing efficiency. The use of catalysts like this compound allows for precise control over the reaction profile. By increasing the rate of the gelling reaction, the catalyst shortens the time required for the liquid mixture to form a solid gel (gel time) and the time until the surface is no longer sticky (tack-free time). researchgate.net This modulation is essential for optimizing cycle times in processes like spray foam insulation and molded foam production. researchgate.net

A faster reaction rate translates directly to a faster curing speed, allowing the polyurethane part to build strength and dimensional stability more quickly. researchgate.net The structure of the catalyst, while not typically incorporated into the polymer backbone itself, can influence the final three-dimensional polymer network. The steric hindrance and basicity of the morpholine and dimethylaminopropyl groups affect how the polymer chains align and crosslink during formation. This can impact the crosslink density, which in turn influences key mechanical properties of the cured polyurethane, such as hardness, tensile strength, and elongation.

In practice, this compound is often used as part of a carefully designed catalyst package rather than as a sole catalyst. It is common to blend different amine catalysts to achieve a specific, desired balance between the gelling and blowing reactions. researchgate.net For example, it may be combined with a stronger blowing catalyst to ensure adequate foam expansion or with a powerful gelling catalyst to speed up curing.

Research Data on Morpholine-Based Catalysts

The following table presents data from a computational study on morpholine and 4-methylmorpholine, which are structurally related to this compound. This data illustrates how molecular structure influences catalytic activity in urethane formation. The study found that a lower proton affinity (PA) and a lower activation energy (Ea) correlate with a more effective catalyst. researchgate.net

| Catalyst | Calculated Proton Affinity (PA) (kJ/mol) | Calculated Activation Energy (Ea) (kJ/mol) |

| Morpholine | 1523.95 | 29.7 |

| 4-Methylmorpholine | 963.07 | 26.6 |

| Data derived from a theoretical study on the reaction of phenyl isocyanate and butan-1-ol. researchgate.net |

Application Spectrum Across Diverse Polyurethane Formulations

This compound, also known as DMCHA, is a versatile tertiary amine catalyst utilized across a wide array of polyurethane (PU) systems. Its catalytic activity influences the reaction kinetics, which in turn dictates the final properties of the polymer. The morpholine group's structure contributes to its specific catalytic behavior, making it suitable for various applications.

In the manufacturing of rigid polyurethane foams, this compound is a key component in the catalyst package. These foams are produced through the reaction of a polyol and a polyisocyanate, in the presence of blowing agents and other additives. google.com Rigid foams are characterized by their closed-cell structure, providing excellent thermal insulation properties. mdpi.com

The role of the catalyst is to balance the competing reactions of gelling (urethane formation) and blowing (urea formation). This compound is known to be a balanced catalyst, though with a slight preference for the blowing reaction. This characteristic is crucial for achieving a stable foam rise and a uniform cell structure. The catalyst's activity ensures that the foam expands and solidifies at an optimal rate, preventing collapse and ensuring good dimensional stability.

Table 1: Properties of Rigid Polyurethane Foams (Illustrative)

| Property | Typical Value Range | Unit |

|---|---|---|

| Density | 30 - 100 | kg/m³ |

| Compressive Strength | 0.15 - 0.70 | MPa |

| Thermal Conductivity | 0.020 - 0.030 | W/(m·K) |

| Closed Cell Content | >90 | % |

Note: These values are representative and can vary significantly based on the specific formulation and processing conditions.

This compound is also employed in the production of flexible and high-resilience (HR) molded foams, which are widely used in automotive seating, furniture, and bedding. bdmaee.net Unlike rigid foams, flexible foams have an open-cell structure that allows for air permeability, contributing to their comfort and resilience. bdmaee.net

In these applications, the catalyst system is critical for controlling the foam's reaction profile, including the cream time, rise time, and tack-free time. researchgate.net this compound helps to achieve a balance between the gelling and blowing reactions, which is essential for producing foams with the desired physical properties, such as indentation force deflection (IFD), tensile strength, and elongation. researchgate.net

For high-resilience foams, which require a more open-cell structure and higher support factor, the catalyst package is often a blend of several amines to fine-tune the reaction kinetics. The use of this compound can contribute to a smooth and controlled rise profile, which is important for filling complex molds without defects. mofanpu.com The chemical recycling of flexible polyurethane foams through processes like aminolysis is an area of active research, aiming to recover polyols for the synthesis of new foams. nih.gov

Polyurethane coatings and adhesives benefit from the catalytic activity of this compound to ensure efficient curing and strong adhesion. Polyurethane coatings are valued for their durability, chemical resistance, and versatility, finding applications in automotive finishes, wood coatings, and protective layers for various substrates. nih.gov Similarly, polyurethane adhesives are used in a broad range of industries, including automotive and construction, for their strong and flexible bonding capabilities. mdpi.com

In these non-foamed polyurethane systems, the catalyst's primary role is to accelerate the reaction between the polyol and isocyanate components to form a cross-linked polymer network. The choice of catalyst can influence the pot life of the formulation, the curing speed, and the final mechanical properties of the coating or adhesive. This compound can be used to achieve a desirable curing profile, balancing the need for a sufficiently long working time with a reasonably fast cure to enable efficient production processes.

Research in this area focuses on developing formulations with enhanced properties, such as improved adhesion to different substrates and increased mechanical strength. For example, studies have investigated the use of novel crosslinkers and chain extenders to improve the performance of polyurethane adhesives. mdpi.com

Reaction Injection Molding (RIM) is a manufacturing process used to produce complex, lightweight, and durable parts by injecting a mixture of two highly reactive liquid components, typically a polyol and an isocyanate, into a mold where they react and solidify. iqsdirectory.comromeorim.com This process is widely used in the automotive industry for manufacturing parts like bumpers, fenders, and interior trim. dokumen.pub

This compound can be a component of the catalyst system in RIM applications. The extremely fast reaction times required in RIM necessitate a highly active catalyst system to ensure complete mixing and curing within the short cycle times. youtube.com The catalyst must promote a rapid polymerization reaction once the components are impingement mixed and injected into the mold. premoldcorp.com

The versatility of the RIM process allows for the production of a wide range of materials, from rigid structural foams to flexible elastomers, by varying the formulation. romeorim.com The catalyst system plays a crucial role in determining the final properties of the molded part, including its hardness, flexibility, and impact strength.

Table 2: Comparison of Polyurethane Applications

| Application | Key Characteristics | Role of this compound |

|---|---|---|

| Rigid Foams | Closed-cell, thermal insulation, structural support | Balanced gelling/blowing catalyst, ensures uniform cell structure |

| Flexible Foams | Open-cell, comfort, resilience | Controls reaction profile, influences physical properties like IFD |

| Coatings & Adhesives | Durability, chemical resistance, adhesion | Accelerates curing, balances pot life and cure speed |

| RIM Processes | Fast cycle times, complex parts, lightweight | Promotes rapid polymerization, ensures complete curing |

Strategies for Minimizing Catalyst Emissions and Enhancing Hydrolytic Stability

A significant consideration in the polyurethane industry is the emission of volatile organic compounds (VOCs), including amine catalysts, from the final products. Strategies to minimize these emissions are crucial for meeting regulatory standards and addressing consumer demand for low-odor products. One approach is the use of reactive amine catalysts, which contain a functional group, such as a hydroxyl or primary/secondary amine group, that can react with the isocyanate and become chemically bound to the polymer matrix. mofanpu.com This prevents the catalyst from being released from the foam over time.

Epoxy Resin Curing Systems

This compound can also function as a catalyst or co-curing agent in epoxy resin systems. Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, making them suitable for a wide range of applications, including coatings, adhesives, and composites. google.com

In epoxy formulations, tertiary amines like this compound can act as accelerators for other curing agents, such as anhydrides or dicyandiamide. google.com They can also initiate the anionic homopolymerization of the epoxy resin, where the amine opens the epoxy ring, generating an alkoxide that then propagates the polymerization. researchgate.net The efficiency of a tertiary amine as an initiator or accelerator depends on its molecular structure and basicity.

The use of an appropriate catalyst can significantly influence the curing kinetics, gel time, and the final properties of the cured epoxy network, such as its glass transition temperature (Tg) and mechanical strength. mdpi.com For instance, research has shown that certain tertiary amines can lead to high polymerization rates and the formation of highly crosslinked networks with high glass transition temperatures. researchgate.net

Efficacy as a Curing Agent for Epoxy Resins

As a tertiary amine, this compound lacks the active hydrogen atoms found in primary and secondary amines. threebond.co.jp Consequently, it does not participate in the curing of epoxy resins through a direct addition reaction. threebond.co.jp Instead, it functions as a catalyst, initiating the anionic homopolymerization of the epoxy monomers. threebond.co.jpresearchgate.net The tertiary amine group within the molecule is known to effectively promote the ring-opening of the epoxy group, facilitating the polymerization process. nih.gov

Due to its catalytic nature, the amount of this compound used in a formulation is not based on stoichiometric calculations, which is a key difference from traditional amine curing agents. threebond.co.jp It is frequently employed as an accelerator to increase the reaction speed of other curing systems, such as those based on anhydrides or dicyandiamide. threebond.co.jpgoogle.com The optimal concentration is determined based on the desired reaction rate and final properties, with studies on related systems determining ideal ratios through analysis of exothermic heat flow during differential scanning calorimetry (DSC) tests. nih.gov

Comprehensive Analysis of Curing Reaction Mechanisms

The primary curing mechanism involving this compound is an anionic polymerization. The process is initiated when the lone pair of electrons on the nitrogen atom of the tertiary amine performs a nucleophilic attack on a carbon atom of the epoxy ring. mdpi.com This attack opens the epoxide ring, forming an alkoxide anion. This newly formed anion then acts as the propagating species, attacking another epoxy monomer to continue the polymerization chain. This catalytic ring-opening mechanism can lead to high polymerization rates and the formation of a densely crosslinked polymer network. researchgate.net

In addition to the primary amine-initiated polymerization, another significant reaction known as etherification can occur. mdpi.com This reaction involves a hydroxyl group (formed during the initial ring-opening of an epoxide) attacking another epoxy group. mdpi.comnih.gov Etherification becomes more prevalent at elevated temperatures and during post-curing stages, contributing further to the crosslink density of the final thermoset material. mdpi.com

Kinetic Studies of Epoxy Curing Reactions and Exothermicity

The kinetics of epoxy curing reactions catalyzed by amines like this compound are extensively studied using non-isothermal Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net This technique measures the heat flow associated with the exothermic curing reaction as a function of temperature. By conducting the analysis at several different heating rates (e.g., 5, 10, 15 K/min), key kinetic parameters can be determined. nih.govresearchgate.net

Methods such as the Kissinger and Ozawa models are applied to the DSC data to calculate the activation energy (Ea), which represents the energy barrier for the curing reaction. researchgate.netnih.gov Other parameters, including the pre-exponential factor (A) and the reaction order (n), can also be derived to create a comprehensive kinetic model. researchgate.net For example, studies on similar DGEBA/amine systems have reported activation energies in the range of 52-78 kJ/mol. mdpi.comresearchgate.netnih.gov The total heat of reaction (ΔH), which is proportional to the extent of cure, is determined by integrating the area under the exothermic peak in the DSC curve. nih.gov

Below is a table illustrating typical kinetic parameters for related epoxy-amine curing systems, as determined by DSC analysis.

Interactive Table 1: Kinetic Parameters for Epoxy-Amine Curing Systems

| Curing System | Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| DGEBA / Cycloaliphatic Amine | Kissinger/Ozawa | 52.37 | researchgate.net |

| E51 / DDS | Isoconversional | 87.0 | mdpi.com |

| E51 / DDS / BAPH | Isoconversional | 68.6 | mdpi.com |

Influence on Thermomechanical Properties of Cured Epoxy Networks

The structure and concentration of the curing agent are determinant factors for the final thermomechanical properties of the cured epoxy network. nih.govpsu.edu The catalytic action of this compound influences the formation of the three-dimensional network, which in turn dictates properties such as stiffness (storage modulus), strength, and thermal stability. psu.edumdpi.com For instance, in buoyancy materials prepared with a tertiary amine-containing epoxy resin, high compressive strength (108.78 MPa) and thermal resistance up to 250 °C have been achieved. nih.gov The rigidity of the cured material, represented by the storage modulus (E'), is directly related to the density of the crosslinks formed during curing. mdpi.com

The following table presents a summary of mechanical properties for various epoxy systems, demonstrating the impact of different curing agents and formulations.

Interactive Table 2: Thermomechanical Properties of Various Cured Epoxy Systems

| Epoxy System | Curing Agent | Glass Transition Temp. (Tg) (°C) | Storage Modulus (E') (MPa) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|---|

| VE | TETA | 134.1 | 3762.48 | 61.2 | mdpi.com |

| VE | TREN | 120.4 | 3413.56 | 37.1 | mdpi.com |

| VE | DETA | 114.7 | 3583.56 | 42.6 | mdpi.com |

| VE | EDA | 102.3 | 3303.52 | 23.9 | mdpi.com |

| AG-80 / HGM | m-XDA | >250 | - | 108.78 (Compressive) | nih.gov |

| EP / DDS | DDS | 160.7 | - | 87.4 | rsc.orgresearchgate.net |

A direct and critical relationship exists between the crosslink density of the polymer network and its glass transition temperature (Tg). dtic.mil The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher crosslink density restricts the mobility of the polymer chains, requiring more thermal energy to induce this transition, thus resulting in a higher Tg. rsc.orgresearchgate.net

The addition of catalytic curing agents like this compound can lead to a high degree of polymerization and, consequently, a high crosslink density and elevated Tg. researchgate.net Post-curing at elevated temperatures is a common practice to advance the polymerization reactions, including etherification, which further increases the crosslink density and raises the Tg. mdpi.comdtic.mil For example, studies have demonstrated that enhancing the crosslink density of an epoxy system from 0.028 to 0.069 mol cm⁻³ can elevate the Tg from 160.7 °C to 183.4 °C. rsc.orgresearchgate.net Tg is typically measured using DSC, which identifies it as a change in the heat capacity, or by Dynamic Mechanical Analysis (DMA), which often defines it as the peak of the tan δ curve. nih.govpsu.edu

Design and Evaluation of Functionalized Curing Agents

To further optimize the properties of epoxy thermosets, research has focused on the design of functionalized curing agents. rsc.org This approach involves modifying the chemical structure of the curing agent to introduce specific functionalities that can enhance the final network structure. A prominent example is the development of diamine-functionalized co-curing agents, which have been shown to act as nucleation sites for crosslinking. rsc.orgresearchgate.net This leads to a more efficient and denser network, significantly improving both the glass transition temperature and the mechanical strength of the resulting nanocomposite. rsc.orgresearchgate.net While not a direct functionalization of this compound, this principle illustrates a key strategy in polymer science. The development of novel N,N'-dimethyl secondary diamine polymers as curing agents is another related area of research aimed at creating tailored epoxy systems. google.com

Other Polymerization and Crosslinking Processes

The primary documented application for this compound in polymer chemistry is as a catalyst or accelerator for epoxy resin systems. While tertiary amines, in general, are known to catalyze other polymerization reactions, such as the formation of polyurethanes, specific and detailed research findings on the use of this compound in other crosslinking processes are not extensively covered in the reviewed literature. Its efficacy is most pronounced and well-established within the domain of epoxy chemistry.

Advanced Mechanistic Studies and Reaction Kinetics

Elucidation of Catalytic Reaction Pathways and Intermediates

The mechanism by which tertiary amines, such as N,N-Dimethyl-4-morpholinepropylamine, catalyze reactions like urethane (B1682113) formation is complex and involves several key steps and transient species. Computational and experimental studies have shed light on these intricate pathways.

Role of Zwitterionic Species in Amine-Catalyzed Reactions

In amine-catalyzed reactions, particularly those involving polar molecules, the formation of zwitterionic intermediates or transition states is a frequently proposed mechanistic feature. researchgate.netclockss.orgmdpi.com These species, which contain both a positive and a negative formal charge, can arise from the nucleophilic attack of the amine on an electrophilic substrate. While direct observation of stable zwitterionic intermediates can be challenging, their transient existence is often inferred from kinetic data and computational modeling. researchgate.net

In the context of urethane formation catalyzed by tertiary amines, a zwitterionic intermediate can be formed through the interaction of the amine with the isocyanate. However, a more commonly accepted mechanism for catalysts like morpholine (B109124) derivatives involves the formation of a hydrogen-bonded complex between the amine and the alcohol, which then attacks the isocyanate. nih.gov While not a true zwitterion, this complex exhibits a significant charge separation that facilitates the reaction. Some cycloaddition reactions are also known to proceed through zwitterionic intermediates, where the stepwise nature of the reaction can lead to a loss of stereospecificity. mdpi.com The formation of these charged intermediates is often sensitive to the polarity of the solvent. mdpi.com

Computational studies on morpholine and its derivatives in urethane formation highlight the importance of charge distribution in the transition states. nih.gov The interaction between the catalyst and reactants leads to a polarized complex that facilitates the nucleophilic attack and subsequent bond formations.

Proton Transfer Dynamics and Catalytic Cycles

Proton transfer is a fundamental step in the catalytic cycle of amine-catalyzed reactions, including urethane formation. mdpi.comresearchgate.net The efficiency of a tertiary amine catalyst is closely related to its ability to accept and donate protons at appropriate stages of the reaction.

In the catalyzed reaction between an alcohol and an isocyanate, the tertiary amine first forms a hydrogen bond with the alcohol. nih.govacs.org This increases the nucleophilicity of the alcohol's oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group. Following the nucleophilic attack and the formation of a new carbon-oxygen bond, a proton is transferred from the alcohol moiety to the nitrogen atom of the isocyanate, often facilitated by the amine catalyst which acts as a proton shuttle. mdpi.com

Computational studies on morpholine and 4-methylmorpholine (B44366) as catalysts for urethane formation have detailed the bond length changes during this process. nih.gov The catalytic cycle involves the formation of a reactant complex, a transition state for the C-O bond formation and proton transfer, and finally the release of the urethane product and regeneration of the catalyst. The proton affinity of the amine is a critical factor; for instance, morpholine exhibits a higher proton affinity than 4-methylmorpholine, influencing its catalytic activity. nih.gov

| Catalyst | Proton Affinity (kJ/mol) | Step | N–H Bond Length (Å) | O–H Bond Length (Å) | C–O Bond Length (Å) |

|---|---|---|---|---|---|

| Morpholine | 1523.95 | Reactant Complex 1 (RC1) | 1.889 | - | - |

| Transition State 1 (TS1) | 1.583 | 1.173 | 2.011 | ||

| 4-Methylmorpholine | 963.07 | Reactant Complex 1 (RC1) | 1.906 | - | - |

| Transition State 1 (TS1) | 1.599 | 1.168 | 2.008 |

Quantitative Kinetic Modeling and Analysis

To quantify the reaction rates and understand the influence of various parameters on the catalytic process, kinetic modeling is employed. This involves fitting experimental data to mathematical models that describe the reaction progress over time.

Isothermal and Non-Isothermal Kinetic Methodologies

Kinetic studies of reactions catalyzed by this compound, particularly in the context of polyurethane curing, are often performed using differential scanning calorimetry (DSC). researchgate.netmdpi.comcore.ac.uk Both isothermal and non-isothermal methods are utilized.

Isothermal DSC: In this method, the sample is rapidly heated to a specific temperature, and the heat flow is measured as a function of time. polymerinnovationblog.com The rate of reaction is directly proportional to the heat flow. By conducting experiments at different temperatures, the kinetic parameters, such as the rate constant and activation energy, can be determined. polymerinnovationblog.com The shape of the isothermal DSC curve can provide initial insights into the reaction mechanism; for example, a maximum rate at the beginning suggests an n-th order reaction, while a maximum rate at a later time indicates an autocatalytic process. polymerinnovationblog.com

Non-isothermal DSC: In this approach, the sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. core.ac.uk By performing experiments at several different heating rates, kinetic parameters can be extracted using various model-free or model-fitting methods. mdpi.comcore.ac.uk This technique is particularly useful for studying complex curing reactions that occur over a range of temperatures. mdpi.com

Application of Model-Fitting Approaches (e.g., Kamal Model)

Model-fitting approaches involve assuming a specific reaction model and fitting the experimental data to the corresponding rate equation. One of the most widely used models for describing the kinetics of thermoset curing is the Kamal model. polymerinnovationblog.comresearchgate.net The Kamal model is an autocatalytic reaction model that accounts for the initial rate of reaction and the acceleration of the reaction due to the formation of products that can also act as catalysts (e.g., hydroxyl groups in polyurethane formation). polymerinnovationblog.com

The general form of the Kamal equation is: dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ

Where:

dα/dt is the rate of conversion

α is the fractional conversion

k₁ and k₂ are the rate constants for the non-autocatalytic and autocatalytic reactions, respectively

m and n are the reaction orders

The Kamal model has been successfully applied to describe the isothermal curing kinetics of various thermosetting systems, including epoxy-amine and polyurethane systems. researchgate.net However, its applicability to non-isothermal data can be more complex, and careful validation is required. researchgate.net

Utilization of Model-Free Isoconversional Methods

Model-free isoconversional methods are powerful tools for analyzing non-isothermal kinetic data without assuming a specific reaction model. mdpi.comcore.ac.uk These methods are based on the principle that the reaction rate at a constant conversion is only a function of temperature. mdpi.com By analyzing data from experiments at different heating rates, the activation energy can be determined as a function of the degree of conversion.

Commonly used isoconversional methods include:

Kissinger method: This method relates the peak temperature of the DSC exotherm to the heating rate. mdpi.comcore.ac.uk

Flynn-Wall-Ozawa (FWO) method: This integral method uses the temperature at a specific conversion for different heating rates. mdpi.com

Friedman method: This differential method calculates the activation energy at various conversions directly from the reaction rates. mdpi.com

These methods can reveal changes in the reaction mechanism as the conversion progresses, which is indicated by a variation in the activation energy with conversion. For example, in the curing of a methylene (B1212753) diphenyl diisocyanate (MDI)-based polyurethane elastomer, the activation energy was observed to decrease as the degree of cure increased, suggesting a change in the reaction mechanism. mdpi.com

| Method | Apparent Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) |

|---|---|---|

| Kissinger | 46.34 | 1.01 × 10⁶ |

| Flynn-Wall-Ozawa (average) | 50.48 | - |

| Friedman (average) | 47.82 | - |

In-situ Spectroscopic Investigations of Reaction Progression

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time without the need for sampling and quenching. Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for studying polyurethane formation due to the distinct absorption bands of the reactant and product functional groups.

For polyurethane reactions catalyzed by tertiary amines like this compound, in-situ FTIR spectroscopy allows for the continuous monitoring of the concentration of isocyanate (NCO) groups. The characteristic stretching vibration of the NCO group appears around 2270 cm⁻¹. As the reaction with a polyol proceeds to form urethane linkages, the intensity of this NCO peak decreases. The rate of this decrease can be used to determine the reaction kinetics.

Simultaneously, the formation of urethane groups can be observed by the appearance and growth of characteristic peaks, such as the N-H stretching vibration around 3300 cm⁻¹ and the carbonyl (C=O) stretching vibration of the urethane linkage around 1700-1730 cm⁻¹.

While a detailed set of in-situ FTIR spectra for a reaction specifically catalyzed by this compound at various conversion levels is not available in the reviewed literature, the following table illustrates the expected changes in the infrared spectrum during a typical polyurethane polymerization.

Table 2: Key Infrared Absorption Bands in a Representative Polyurethane Reaction

| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|

| Isocyanate (N=C=O) | ~2270 | Decreases |

| Hydroxyl (O-H) | ~3400 | Decreases |

| Urethane (N-H) | ~3300 | Increases |

In-situ FTIR studies provide invaluable data for understanding the reaction mechanism, identifying intermediates, and determining kinetic parameters. The continuous nature of the data allows for a detailed analysis of the reaction profile, which is often more informative than data obtained from discrete sampling points.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.compurdue.edu It is particularly useful for studying the mechanisms of chemical reactions, including those in catalysis. researchgate.netumn.edu In the context of N,N-Dimethyl-4-morpholinepropylamine's role as a catalyst, for instance in polyurethane formation, DFT can elucidate the step-by-step process of the reaction. mdpi.comresearchgate.net

DFT calculations can be employed to determine the geometries of reactants, transition states, and products along a proposed reaction pathway. mdpi.com By calculating the energies of these structures, an energy profile for the reaction can be constructed. This profile reveals the activation energy barriers for each step, allowing for the identification of the rate-determining step of the catalytic cycle. acs.org For tertiary amine catalysts, DFT studies have been instrumental in comparing different proposed mechanisms, such as the nucleophilic catalysis mechanism versus the general base catalysis mechanism.

Furthermore, DFT can be used to analyze the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial in understanding the molecule's reactivity. For example, the nucleophilicity of the tertiary amine nitrogen and the morpholine (B109124) oxygen can be quantified and compared. In studies of similar molecules, DFT has been used to understand how substituents on the amine influence its catalytic activity. nih.gov

Illustrative DFT Data for a Catalyzed Reaction

The following table presents hypothetical DFT-calculated energy values for a generic urethane (B1682113) formation reaction catalyzed by an amine. This data illustrates the type of information that would be obtained from a DFT study of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Isocyanate + Alcohol + Catalyst | 0.0 |

| Pre-reaction Complex | Reactants in close proximity | -5.2 |

| Transition State 1 | First transition state | +15.8 |

| Intermediate | Intermediate species | -10.1 |

| Transition State 2 | Second transition state | +12.5 |

| Product Complex | Product with catalyst | -25.7 |

| Products | Urethane + Catalyst | -20.3 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Molecular Dynamics (MD) Simulations of Amine-Polymer Interactions and Dynamics

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. tue.nldigitellinc.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound's use in polymer chemistry, such as in the formation of polyurethanes or epoxy resins, MD simulations can provide valuable insights into the interactions between the amine catalyst and the growing polymer chains. researchgate.netrsc.orgacs.org

MD simulations can be used to model the catalyst's diffusion within the polymer matrix, which is crucial for its catalytic efficiency. researchgate.net By simulating the system at different temperatures and concentrations, one can understand how these factors affect the mobility of the catalyst and its access to the reactive sites of the monomers. The simulations can also reveal how the catalyst influences the polymer's morphology and final properties. For instance, the presence of the amine can affect the cross-linking density and the distribution of polymer chains, which in turn determines the material's mechanical and thermal properties. acs.orgarxiv.orgnih.gov

Furthermore, MD simulations can be used to study the non-covalent interactions between this compound and the polymer. researchgate.net These interactions, which include hydrogen bonds and van der Waals forces, can play a significant role in the catalyst's retention within the polymer matrix and can also influence the polymer's final conformation. By analyzing the trajectories of the atoms over time, it is possible to calculate various structural and dynamic properties, such as the radial distribution function between the catalyst and polymer functional groups, and the mean square displacement of the catalyst.

Illustrative MD Simulation Parameters and Observables

The table below outlines typical parameters for an MD simulation of an amine catalyst in a polymer matrix and the kind of data that can be extracted.

| Parameter/Observable | Description | Typical Value/Unit |

| Simulation Parameters | ||

| Force Field | Describes the potential energy of the system | COMPASS, OPLS-AA |

| Temperature | Temperature of the simulation | 300 - 500 K |

| Pressure | Pressure of the simulation | 1 atm |

| Simulation Time | Duration of the simulation | 10 - 100 ns |

| Calculated Observables | ||

| Mean Square Displacement | Measure of the average distance a molecule travels | Ų/ps |

| Radial Distribution Function | Describes how density varies as a function of distance from a reference particle | Dimensionless |

| Glass Transition Temperature | Temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state | K |

Note: The values in this table are for illustrative purposes and would be specific to the system being studied.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Catalytic Performance

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity or, in this context, their catalytic performance. wikipedia.orgnih.gov A QSAR study on a series of amine catalysts, including this compound and its derivatives, could lead to a predictive model for their catalytic efficiency. mdpi.comnih.govacs.org

Once the descriptors are calculated, a mathematical model is developed that correlates a subset of these descriptors with the experimentally measured catalytic activity. This model can then be used to predict the activity of new, untested amine catalysts. biorxiv.org For example, a QSAR model might reveal that the catalytic activity is positively correlated with the electron density on the nitrogen atom and negatively correlated with the steric hindrance around it. Such a model would be invaluable for the rational design of new catalysts with improved performance. u-tokyo.ac.jpnih.gov

Illustrative QSAR Model for Catalytic Activity

Below is a hypothetical QSAR equation that could be derived for a series of amine catalysts.

log(k_cat) = 1.2 * (HOMO) - 0.5 * (Molecular_Volume) + 2.1 * (Charge_on_N) + 3.4

| Descriptor | Description | Contribution to Activity |

| HOMO | Energy of the Highest Occupied Molecular Orbital | Positive |

| Molecular Volume | A measure of the molecule's size | Negative |

| Charge on N | Partial charge on the catalytic nitrogen atom | Positive |

Note: This equation and table are purely illustrative and intended to demonstrate the form and components of a QSAR model.

Computational Prediction of Reactivity, Selectivity, and Material Characteristics

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of catalysts like this compound, as well as the properties of the materials they help create. nih.govmdpi.com By integrating data from DFT, MD, and QSAR, a comprehensive in silico assessment can be performed before undertaking extensive experimental work.

The reactivity of this compound in a specific reaction can be predicted by calculating the activation energies for the key reaction steps using DFT. rsc.org Lower activation energies suggest higher reactivity. Selectivity, for instance, in reactions with multiple possible products, can be predicted by comparing the activation energies of the competing pathways. The pathway with the lowest energy barrier is predicted to be the most favored.

Computational methods can also predict the characteristics of the final material. For example, MD simulations of a polymer cured with this compound can predict its glass transition temperature, mechanical modulus, and density. acs.orgarxiv.org By systematically varying the concentration of the catalyst in the simulations, a relationship between catalyst loading and material properties can be established. This predictive capability is highly valuable for optimizing material formulations for specific applications.

Analytical Chemistry and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating N,N-Dimethyl-4-morpholinepropylamine from complex matrices, such as reaction mixtures or biological samples. The choice of technique is dictated by the sample's nature and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like tertiary amines. Due to the lack of a significant UV-absorbing chromophore in many aliphatic amines, direct detection can be challenging. sigmaaldrich.com Therefore, methods often employ derivatization or specialized detectors.

Pre-Column Derivatization: A common strategy involves pre-column derivatization, where the amine is reacted with a reagent to form a derivative with strong UV or fluorescence activity. sigmaaldrich.com Reagents such as dansyl chloride, 4-chloro-7-nitrobenzofurazane (NBD-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently used for primary and secondary amines and can be adapted for tertiary amines under specific conditions. nih.govspectroscopyonline.com For instance, a method for determining N,N-dimethyl-1,3-propanediamine (a structurally similar amine) utilizes pre-column derivatization with dansyl chloride. A study developed a procedure for analyzing residual N,N-dimethyl-1,3-propanediamine in fatty acid amides using HPLC with a diode array detector after derivatization. researchgate.net

Chromatographic Conditions: Reversed-phase HPLC, typically using a C18 column, is the most common separation mode. sigmaaldrich.comnih.govwiley.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govwiley.comchromatographyonline.com The selection of the mobile phase composition and gradient profile is critical for achieving optimal separation from impurities and other components.

| Parameter | Typical Condition | Source |

| Column | Reversed-Phase C18 | sigmaaldrich.comnih.govwiley.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer Gradient | nih.govchromatographyonline.com |

| Detection | UV-Vis or Fluorescence (often post-derivatization) | sigmaaldrich.comnih.gov |

| Derivatizing Agents | Dansyl Chloride, NBD-Cl, Salicylaldehyde | nih.govresearchgate.netchromatographyonline.com |

This table presents typical conditions for amine analysis by HPLC, which are applicable to this compound.

Gas Chromatography (GC) for Volatile Amine Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While highly volatile amines can be analyzed directly, the polarity of compounds like this compound can lead to poor peak shape (tailing) and interaction with the stationary phase. astm.org Consequently, derivatization is often employed to convert the amine into a more volatile and less polar derivative. nih.govresearchgate.net

A common derivatization strategy for secondary amines like morpholine (B109124) involves reaction with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosamine derivative, which can then be readily analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net While this compound is a tertiary amine, this highlights a general strategy for making morpholine-containing structures suitable for GC analysis. For tertiary fatty amines, analysis can sometimes be achieved directly on specific columns or after thermal decomposition of their quaternary ammonium (B1175870) salts. oup.com

| Technique | Approach | Rationale | Source |

| Direct Injection GC | Challenging due to polarity. | Can result in peak tailing and poor resolution. | astm.org |

| Derivatization GC | Conversion to a less polar, more volatile derivative (e.g., via nitrosation for related morpholines). | Improves chromatographic behavior and sensitivity. | nih.govresearchgate.net |

| Pyrolysis GC | Thermal decomposition of quaternary ammonium salts to corresponding amines. | Allows analysis of non-volatile amine salts. | oup.com |

This table outlines strategies for the GC analysis of amines, including methods applicable to derivatives or related structures of this compound.

Thin-Layer Chromatography (TLC) for Compound Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. For the analysis of amines, silica (B1680970) gel plates are typically used as the stationary phase. A developing solvent (mobile phase), often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol or ethyl acetate) with a small amount of a base (e.g., triethylamine) to reduce peak tailing, is used to separate the components. Visualization of the separated spots can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as ninhydrin (B49086) (for primary/secondary amines) or potassium permanganate. While less common for precise quantification, TLC is an invaluable tool for the initial separation and identification stages in synthetic and analytical workflows involving this compound. astm.org

Spectrometric Detection and Structural Characterization

Following chromatographic separation, spectrometric techniques are essential for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) Coupled Techniques (e.g., ESI-MS/MS)

Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for molecular weight determination and structural analysis.

Electrospray Ionization (ESI): For LC-MS analysis, electrospray ionization (ESI) is the preferred method for polar molecules like this compound. ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. nih.govchemrxiv.org This allows for the unambiguous determination of the molecular weight (158.25 g/mol for the neutral molecule, yielding an [M+H]⁺ ion at m/z 159.26).

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the isolated precursor ion (e.g., m/z 159.26). mdpi.com The resulting product ions are characteristic of the molecule's structure. For this compound, key fragmentation pathways would be expected to include:

Cleavage of the C-C bonds in the propyl chain.

Loss of the dimethylamino group.

Fragmentation of the morpholine ring, often resulting in characteristic neutral losses.

Analysis of related tertiary amines by LC-MS/MS has been established as a robust method for quantification in various matrices. nih.gov The fragmentation pattern of N',N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, for example, shows a prominent peak at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ fragment, which would also be an expected fragment for this compound. nih.gov

| Ionization Technique | Expected Ion | Fragmentation Usefulness | Source |

| ESI (LC-MS) | [M+H]⁺ at m/z 159.26 | Provides molecular weight. | nih.govchemrxiv.org |

| EI (GC-MS) | M⁺ at m/z 158.25 | Creates extensive, reproducible fragmentation patterns for library matching. | nist.govdocbrown.info |

| MS/MS | Product ions from [M+H]⁺ | Confirms structure through characteristic fragmentation pathways. | mdpi.comnih.gov |

This table summarizes mass spectrometry techniques and expected results for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY and HMBC can provide an unambiguous assignment of all atoms in the this compound structure. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals:

A singlet integrating to six protons for the two equivalent methyl groups of the N,N-dimethyl moiety. rsc.org

Two distinct multiplets, each integrating to four protons, for the morpholine ring protons. The protons adjacent to the oxygen atom (-O-CH₂-) typically appear at a higher chemical shift (downfield) compared to the protons adjacent to the nitrogen atom (-N-CH₂-). nih.govacdlabs.com

Three multiplets for the three methylene (B1212753) groups of the propyl chain (-N-CH₂-CH₂-CH₂-N-).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the connectivity, with carbons adjacent to heteroatoms (N, O) appearing further downfield. nih.govrsc.org

Studies on N-substituted morpholines have shown that the morpholine ring exists in a chair conformation at room temperature, which can be confirmed by detailed analysis of proton coupling constants. nih.govstackexchange.com

| Nucleus | Expected Signals for this compound | Source |

| ¹H | Singlet (~6H) for -N(CH₃)₂; Multiplets for propyl chain (~6H); Two distinct multiplets (~8H) for morpholine ring. | nih.govrsc.orgacdlabs.com |

| ¹³C | Signal for -N(CH₃)₂ carbons; Signals for propyl chain carbons; Signals for morpholine ring carbons (C-O and C-N). | nih.govrsc.org |

| 2D (COSY, HMBC) | Correlations confirm H-H and C-H connectivities throughout the entire structure. | nih.govresearchgate.net |

This table describes the expected NMR spectral features for the structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a definitive method for identifying the functional groups present in this compound. The analysis of its spectrum is based on the vibrations of its constituent parts: the tertiary amine, the morpholine ring, and the propyl chain.

A primary indicator for a tertiary amine is the notable absence of N-H stretching vibrations, which are typically found in the 3300-3500 cm⁻¹ region for primary and secondary amines. rockymountainlabs.com The spectrum of this compound would therefore be clear in this range.

The key functional groups and their expected vibrational frequencies are:

C-H Stretching: The aliphatic C-H bonds in the propyl chain and the N-dimethyl groups result in strong, broad absorption bands in the 2850-3000 cm⁻¹ region. rockymountainlabs.com The methylene groups of the morpholine ring also contribute to C-H stretching vibrations within this range, typically between 2850 cm⁻¹ and 3100 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bonds associated with the aliphatic tertiary amine (both the dimethylamino group and the morpholine nitrogen) gives rise to weak or medium intensity bands in the 1020-1250 cm⁻¹ range.

C-O-C Stretching: The ether linkage within the morpholine ring is a distinct feature. This group produces a strong C-O-C stretching absorption band, which is a key marker for identifying the morpholine structure. researchgate.net

The combination of these features—specifically the absence of an N-H stretch, coupled with the presence of aliphatic C-H, C-N, and C-O-C stretching bands—provides a clear spectroscopic fingerprint for this compound. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-3000 | Strong, Broad | rockymountainlabs.com |

| Morpholine Ring C-H | Stretching | 2850-3100 | Medium to Strong | researchgate.net |

| Tertiary Amine (C-N) | Stretching | 1020-1250 | Weak to Medium | |

| Morpholine Ether (C-O-C) | Stretching | Not specified | Strong | researchgate.net |

| Amine (N-H) | Stretching | Absent | N/A | rockymountainlabs.com |

Derivatization Strategies for Enhanced Analytical Detection and Quantification